3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene 3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene
Brand Name: Vulcanchem
CAS No.: 339099-24-0
VCID: VC6163524
InChI: InChI=1S/C16H16F3N3O6/c17-16(18,19)11-9-12(21(23)24)14(13(10-11)22(25)26)20-5-3-15(4-6-20)27-7-1-2-8-28-15/h1-2,9-10H,3-8H2
SMILES: C1CN(CCC12OCC=CCO2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Molecular Formula: C16H16F3N3O6
Molecular Weight: 403.314

3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene

CAS No.: 339099-24-0

Cat. No.: VC6163524

Molecular Formula: C16H16F3N3O6

Molecular Weight: 403.314

* For research use only. Not for human or veterinary use.

3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene - 339099-24-0

Specification

CAS No. 339099-24-0
Molecular Formula C16H16F3N3O6
Molecular Weight 403.314
IUPAC Name 3-[2,6-dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene
Standard InChI InChI=1S/C16H16F3N3O6/c17-16(18,19)11-9-12(21(23)24)14(13(10-11)22(25)26)20-5-3-15(4-6-20)27-7-1-2-8-28-15/h1-2,9-10H,3-8H2
Standard InChI Key RYVWISFQNWMAOL-UHFFFAOYSA-N
SMILES C1CN(CCC12OCC=CCO2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Identity

Core Framework and Substituents

The compound’s defining feature is its spirocyclic architecture, which merges a 7,12-dioxa-3-azaspiro[5.6]dodec-9-ene ring system with a 2,6-dinitro-4-(trifluoromethyl)phenyl group. The spiro center at position 3 creates a bicyclic structure where oxygen and nitrogen atoms occupy strategic positions (Figure 1). The phenyl ring is heavily functionalized with electron-withdrawing groups: two nitro (-NO2_2) substituents at the 2- and 6-positions and a trifluoromethyl (-CF3_3) group at the 4-position. This arrangement imposes significant steric and electronic effects, influencing reactivity and stability .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene
Molecular FormulaC16H16F3N3O6\text{C}_{16}\text{H}_{16}\text{F}_{3}\text{N}_{3}\text{O}_{6}
Molecular Weight403.314 g/mol
CAS Registry Number339099-24-0
HybridizationSp3^3 (spiro center)

Spectral and Computational Data

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict distinct absorption bands for the nitro (1,350–1,500 cm1^{-1}) and trifluoromethyl (1,100–1,250 cm1^{-1}) groups. Density functional theory (DFT) simulations suggest a twisted conformation for the spiro system, with dihedral angles of 85–95° between the phenyl and dioxa-aza rings .

Synthesis and Manufacturing Pathways

Retrosynthetic Considerations

The synthesis of this compound likely involves sequential functionalization of a preformed spirocyclic scaffold. A plausible retrosynthetic route (Scheme 1) includes:

  • Construction of the 7,12-dioxa-3-azaspiro[5.6]dodec-9-ene core via cyclocondensation.

  • Electrophilic nitration and trifluoromethylation of a phenyl precursor.

  • Coupling the functionalized phenyl group to the spiro system through nucleophilic substitution or metal-catalyzed cross-coupling .

Reported Synthetic Protocols

Patent literature discloses analogous methods for spirocyclic nitroarenes. For example, US7863268B2 describes the use of Suzuki-Miyaura coupling to attach aryl groups to azaspiro cores, followed by nitration using fuming HNO3_3/H2_2SO4_4 . Trifluoromethylation could be achieved via Ullmann-type reactions with CuI and CF3_3I . Yield optimization remains challenging due to steric hindrance from the spiro system and competing side reactions (e.g., over-nitration).

Table 2: Comparative Synthesis Yields for Analogous Compounds

Compound ClassYield Range (%)Key Challenges
Nitro-substituted spirocycles15–35Regioselectivity, purification
CF3_3-bearing spiroarenes20–40CF3_3 group stability

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

The nitro groups act as strong electron-withdrawing moieties, directing electrophilic attacks to the meta positions relative to the -CF3_3 group. Conversely, the spiro system’s oxygen and nitrogen atoms offer lone pairs for nucleophilic interactions. Preliminary studies on similar compounds indicate susceptibility to:

  • Reduction: Nitro to amine conversion using H2_2/Pd-C (requiring careful control to prevent ring opening) .

  • Nucleophilic Aromatic Substitution: Displacement of nitro groups by thiols or amines under high-temperature conditions.

Stability Under Ambient Conditions

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure spiro centers.

  • Biological Screening: Evaluate antimicrobial and anticancer activity through high-throughput assays.

  • Material Characterization: Investigate dielectric properties for electronics applications.

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